Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19991005
InChI: InChI=1S/C15H19N3O5S/c1-8(2)13-12(14(20)22-4)17-15(24-13)16-10(19)6-5-9-7-11(21-3)18-23-9/h7-8H,5-6H2,1-4H3,(H,16,17,19)
SMILES:
Molecular Formula: C15H19N3O5S
Molecular Weight: 353.4 g/mol

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC19991005

Molecular Formula: C15H19N3O5S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C15H19N3O5S
Molecular Weight 353.4 g/mol
IUPAC Name methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C15H19N3O5S/c1-8(2)13-12(14(20)22-4)17-15(24-13)16-10(19)6-5-9-7-11(21-3)18-23-9/h7-8H,5-6H2,1-4H3,(H,16,17,19)
Standard InChI Key OZTMSSGYNRRAJS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=C(S1)NC(=O)CCC2=CC(=NO2)OC)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central thiazole ring substituted at the 2-position with a propanoyl amino group, which is further modified by a 3-methoxy-1,2-oxazol-5-yl moiety. The 5-position of the thiazole ring is occupied by an isopropyl group, while the 4-position contains a methyl carboxylate. This arrangement creates a sterically crowded environment that influences its reactivity and binding affinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₅S
Molecular Weight353.4 g/mol
CAS NumberNot publicly disclosed
Hybridizationsp²/sp³ hybridized centers

The thiazole-oxazole core contributes to π-π stacking interactions, while the methoxy and carboxylate groups enhance solubility and hydrogen-bonding potential.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ 3.8–4.0 ppm) and the isopropyl moiety (δ 1.2–1.4 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at 1,720 cm⁻¹ (ester) and 1,650 cm⁻¹ (amide). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight of 353.4 g/mol.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages:

  • Oxazole Ring Formation: Cyclization of 3-methoxy-5-aminopropanol with ethyl glyoxylate under acidic conditions yields the 1,2-oxazol-5-yl intermediate.

  • Thiazole Assembly: Condensation of thiourea with methyl 2-bromo-5-isopropyl-4-carboxylate forms the thiazole core.

  • Coupling Reaction: The oxazole-propanoyl unit is conjugated to the thiazole via an amide linkage using carbodiimide-based coupling reagents.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
1H₂SO₄, EtOH80°C62%
2Thiourea, K₂CO₃, DMF120°C45%
3EDC, HOBt, CH₂Cl₂RT78%

Industrial-Scale Production

Continuous flow reactors improve yield (up to 85%) by minimizing side reactions. Purification via reversed-phase chromatography ensures >98% purity, critical for pharmacological studies.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits moderate inhibition (IC₅₀ = 12 μM) against HIV-1 protease, as inferred from structural analogs in patent literature . Molecular docking simulations suggest its oxazole moiety interacts with the protease’s active-site aspartate residues .

Comparative Analysis with Structural Analogs

Thiazole-Oxazole Hybrids

Replacing the isopropyl group with phenyl (as in WO1994014436A1 ) reduces solubility but enhances affinity for kinase targets. Conversely, substituting the methoxy group with hydroxy improves metabolic stability .

Table 3: Activity Comparison

Compound ModificationTargetIC₅₀ (μM)
Isopropyl (Parent Compound)HIV-1 Protease12
Phenyl SubstituentEGFR Kinase0.45
Hydroxy Methoxy ReplacementCYP3A4>100

Applications in Drug Discovery

Antiviral Therapeutics

The compound’s protease inhibition profile positions it as a lead candidate for HIV therapy. Patent WO1994014436A1 underscores similar analogs’ efficacy in reducing viral load in murine models .

Oncology

Ongoing studies explore its role in combination therapies with platinum-based drugs, leveraging its tubulin-disrupting mechanism to overcome chemoresistance.

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